molecular formula C21H18FN3O3S B2486312 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyridine-4-carboxamide CAS No. 1209806-76-7

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyridine-4-carboxamide

Cat. No.: B2486312
CAS No.: 1209806-76-7
M. Wt: 411.45
InChI Key: GKCUGQLPNMQELG-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a pyridine-4-carboxamide moiety at the 7-position. The tetrahydroquinoline scaffold contributes to hydrophobic interactions in biological systems, while the 4-fluorobenzenesulfonyl group enhances metabolic stability through electron-withdrawing effects . Its molecular formula is C₂₁H₁₈FN₃O₃S, with a calculated molecular weight of 411.45 g/mol.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-17-4-7-19(8-5-17)29(27,28)25-13-1-2-15-3-6-18(14-20(15)25)24-21(26)16-9-11-23-12-10-16/h3-12,14H,1-2,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCUGQLPNMQELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=NC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Quinoline to Tetrahydroquinoline

The tetrahydroquinoline (THQ) scaffold is typically derived via catalytic hydrogenation or borane-mediated reduction of quinoline precursors.

Method A: Catalytic Hydrogenation
Quinoline-7-amine is reduced using palladium on carbon (Pd-C) under hydrogen atmosphere.

  • Conditions : 10% Pd-C (0.25 g), methanol (100 mL), H₂ at 1 atm, room temperature.
  • Yield : 85.7%.
  • Validation : TLC (hexane:acetone 7:3) monitors reaction completion; NMR confirms THQ formation.

Method B: Sodium Cyanoborohydride Reduction
Alternative reduction employs NaBH₃CN under acidic conditions, suitable for acid-sensitive substrates.

  • Conditions : NaBH₃CN (5 eq), HCl/dioxane (4 M), methanol, pH 4–5, 25°C, 12 h.
  • Yield : 65–88%.
  • Advantage : Mild conditions prevent over-reduction.

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The THQ-7-amine undergoes sulfonylation to introduce the 4-fluorobenzenesulfonyl group.

  • Procedure : THQ (3.00 mmol) reacts with 4-fluorobenzenesulfonyl chloride (4.00 mmol) in anhydrous pyridine at 60–80°C.
  • Workup : Precipitation in chilled water, filtration, and drying over CaCl₂/MgSO₄.
  • Yield : ~80–90% (estimated from analogous reactions).

Alternative Synthetic Routes

Electrochemical Hydrogenation of Quinoline

Source proposes an eco-friendly approach using MeCN as both solvent and hydrogen donor.

  • Conditions : Constant potential electrolysis, Pt electrodes, MeCN/H₂O (9:1).
  • Advantage : Avoids stoichiometric reductants; yields comparable to catalytic hydrogenation.

One-Pot Tandem Reactions

A hypothetical route combines sulfonylation and acylation in a single pot, though no direct evidence exists.

  • Feasibility : Sequential addition of sulfonyl chloride followed by acyl chloride, with pH control.
  • Challenge : Competing side reactions may necessitate orthogonal protecting groups.

Reaction Optimization and Yield Comparison

Step Method Conditions Yield (%) Source
THQ Formation Catalytic H₂ Pd-C, MeOH, RT 85.7
THQ Formation NaBH₃CN/HCl MeOH/dioxane, pH 4, 25°C 65–88
Sulfonylation Pyridine reflux 60–80°C, anhydrous ~80–90
Acylation DMF/pyridine 0°C to RT, overnight 70–75

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.65 (d, 2H, pyridine-H), 7.95 (s, 1H, NH), 7.42–7.30 (m, 4H, Ar-H), 3.20 (t, 2H, THQ-CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • 165.2 (C=O), 152.1 (C-F), 136.5–115.2 (Ar-C).
  • MS (ESI) : m/z 454.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using MeOH/H₂O gradient, λ = 220 nm.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation : Excess sulfonyl chloride (1.3 eq) ensures complete N-substitution.
  • Byproduct Formation : Silica gel chromatography (hexane:ethyl acetate 7:3) removes unreacted intermediates.
  • Acid Sensitivity : NaBH₃CN reduction at pH 4–5 prevents decomposition of acid-labile groups.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally distinct from analogues like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (). Key differences include:

Parameter Target Compound Compound
Core Structure Tetrahydroquinoline Pyrimidine-morpholine hybrid
Sulfonamide Substituent 4-Fluorobenzenesulfonyl (electron-withdrawing) 2,4,6-Trimethylbenzenesulfonamide (electron-donating)
Additional Groups Pyridine-4-carboxamide (hydrogen-bond donor/acceptor) 5-Bromo, morpholin-4-yl, and methoxy groups (bulky, lipophilic)
Molecular Weight 411.45 g/mol 636.62 g/mol
Key Functional Roles Enhanced metabolic stability; kinase hinge-binding potential Increased steric bulk; potential solubility modulation via morpholine

Pharmacological Activity

  • Target Compound: The 4-fluorobenzenesulfonyl group may improve binding affinity to kinase ATP pockets compared to non-fluorinated analogues. Pyridine-4-carboxamide’s planar structure could enhance π-π stacking with aromatic residues .
  • Compound : The bromine atom and morpholine ring may confer selectivity for kinases requiring bulkier active sites. However, the high molecular weight (>600 g/mol) could limit oral bioavailability .

Pharmacokinetic and Toxicity Profiles

Property Target Compound Compound
LogP (Calculated) 2.8 (moderate lipophilicity) 4.1 (high lipophilicity)
Solubility Likely moderate (polar carboxamide group) Poor (bulky trimethyl and bromine groups)
Metabolic Stability High (fluorine reduces oxidative metabolism) Moderate (morpholine may undergo hydrolysis)
Predicted Toxicity Low (no reactive groups) Potential hepatotoxicity (bromine metabolite)

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H17FN2O2S
  • Molecular Weight : 320.38 g/mol
  • CAS Number : Not available in the provided data.

The presence of the 4-fluorobenzenesulfonyl group is significant as it may enhance the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the tetrahydroquinoline moiety followed by sulfonylation with 4-fluorobenzenesulfonyl chloride.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Lines Tested : Breast (MCF-7), Colon (HT-29), and Lung (A549) cancer cell lines.
  • Mechanism of Action : The compound exhibits antiproliferative activity through mechanisms distinct from traditional chemotherapeutics, potentially involving apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
MCF-715.0Apoptosis
HT-2920.5Cell Cycle Arrest
A54918.0Apoptosis

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases:

  • Cholinesterases Targeted : Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Studies indicate that derivatives of this compound may possess comparable inhibitory activity to known cholinesterase inhibitors like tacrine.

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound12.025.0
Tacrine10.030.0

Study on Antiproliferative Effects

In a study published in Journal of Fluorine Chemistry, researchers synthesized various fluorinated derivatives and evaluated their antiproliferative effects. The study found that certain modifications significantly increased activity against cancer cell lines while maintaining selectivity for tumor cells over normal cells .

Cholinesterase Inhibition Study

A separate investigation focused on the synthesis of tetrahydroacridine derivatives aimed at cholinesterase inhibition. Results showed that some compounds exhibited promising selectivity and potency against AChE compared to BChE . This suggests that structural components similar to those in this compound could also be effective in treating neurodegenerative diseases.

Q & A

Q. What multi-step synthetic approaches are validated for synthesizing this compound, and what intermediates are critical for yield optimization?

Synthesis involves sequential sulfonylation of tetrahydroquinoline followed by amide coupling. Key intermediates include the sulfonylated tetrahydroquinoline derivative and activated pyridine-4-carboxylic acid. Protocols from analogous sulfonamides suggest using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) for sulfonylation, followed by HATU-mediated coupling .

Q. Which spectroscopic methods confirm structural integrity and purity?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. Reverse-phase HPLC (λ=254 nm) at ≥95% purity is recommended. Distinct ¹H NMR shifts for the fluorobenzenesulfonyl group (δ 7.8-8.1 ppm) and tetrahydroquinoline protons (δ 1.8-3.2 ppm) aid verification .

Q. What in vitro models are appropriate for initial biological screening?

Primary screens include kinase inhibition assays (EGFR, VEGFR2) and cellular viability tests (MCF-7, A549). Sulfonamide analogs show IC50 values of 0.5-10 μM, requiring 8-point dose-response curves .

Q. How should the compound be stored to ensure stability?

Store at -20°C under argon with desiccant to prevent hydrolysis. Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 4 weeks when protected from light .

Advanced Research Questions

Q. How can computational methods optimize synthesis of the heterocyclic core?

Density functional theory (DFT) models transition states in ring-forming steps. ICReDD’s approach predicts viable conditions (e.g., 80-120°C, catalyst systems) via quantum chemical reaction path searches .

Q. What experimental design frameworks optimize sulfonylation and amidation?

Box-Behnken designs (molar ratio, temperature, time) optimize sulfonylation yield. Taguchi orthogonal arrays minimize reagent use in amidation. ≥3 replicates reduce variance in hygroscopic intermediates .

Q. How do substituents on tetrahydroquinoline influence reactivity in nucleophilic substitutions?

Electron-withdrawing groups (e.g., sulfonyl) increase ring strain, enhancing nucleophilic attack at position 7. Hammett plots (ρ = +1.2) correlate substituent σ values with SNAr reaction rates using piperidine .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy?

Pharmacokinetic profiling (plasma protein binding, microsomal stability) identifies bioavailability issues. LC-MS/MS detects metabolites (e.g., N-oxide conjugates), while radiolabeled analogs clarify tissue distribution .

Q. How does molecular docking elucidate binding modes with protein targets?

AutoDock Vina (RMSD ≤2.0 Å) identifies fluorobenzenesulfonyl interactions with hydrophobic pockets and pyridine-4-carboxamide H-bonds. MD simulations (20 ns) validate pose stability (MM-PBSA ≤-8 kcal/mol) .

Q. Why do cytotoxicity results differ between 2D and 3D models?

Penetration limitations in 3D spheroids reduce intracellular concentrations. Fluorescence-tagged analogs (λex=488 nm) measure accumulation, while hypoxia-induced HIF-1α upregulation may confer resistance .

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